

Application Notes and Protocols for Preparing Protoplasts using Lysozyme C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic removal of the cell wall to generate protoplasts is a cornerstone technique in microbiology and cell biology. Protoplasts, which are cells devoid of their rigid cell wall, are indispensable for a multitude of applications including genetic transformation, somatic hybridization, drug screening, and studies of protein expression.^[1] **Lysozyme C** is a key enzyme in this process, catalyzing the hydrolysis of the β -1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues in the peptidoglycan layer of bacterial cell walls.^[2] This document provides detailed protocols and application notes for the efficient generation of protoplasts using **Lysozyme C**, with a focus on bacterial and fungal cells.

The efficacy of protoplast formation is contingent on several critical factors, including the species, growth phase of the culture, enzyme concentration, and the osmotic stability of the medium.^{[1][2]} For Gram-negative bacteria, the outer membrane presents an additional barrier that often requires a pre-treatment step with a chelating agent like EDTA to allow **Lysozyme C** access to the peptidoglycan layer.^[2] In fungi, while **Lysozyme C** can be a component of the enzyme cocktail, it is often used in conjunction with other lytic enzymes such as cellulase and chitinase to degrade the more complex fungal cell wall.^[1]

Data Presentation: Optimized Conditions for Protoplast Formation

The following tables summarize optimized conditions for protoplast preparation using **Lysozyme C** for various microorganisms. It is crucial to note that these conditions should be further optimized for specific strains and experimental requirements.

Table 1: Optimized **Lysozyme C** Conditions for Bacterial Protoplast Formation

Bacterial Species	Lysozyme Concentration (mg/mL)	Incubation Time (min)	Incubation Temperature (°C)	Protoplast Formation Rate (%)	Reference
Bacillus subtilis	0.8	240	-	-	[3]
Bacillus sp. PVA-7	2	-	-	-	[4]
Micrococcus sp. PVC-4	1	-	-	-	[4]
Streptomyces lividans	1	15	30	-	[5]
Streptomyces coelicolor	1	60	30	-	[5]
Streptomyces kanamyceticus	1	-	-	Optimum	[6]
Streptomyces rimosus	2	-	-	Optimum	[6]
Streptomyces fradiae	4	-	-	Significant Increase	[6]
Micromonospora olivasterospora	4	-	-	Significant Increase	[6]
Lactobacillus delbrueckii	1 (with mutanolysin)	-	-	Maximum	[7]
Cellulomonas sp. M32Bo	0.2	-	-	75	[4]

Table 2: Optimized Conditions for Fungal Protoplast Formation (using enzyme cocktails containing **Lysozyme C** or general lysing enzymes)

Fungal Species	Lysing Enzyme Concentration (mg/mL)	Incubation Time (hours)	Incubation Temperature (°C)	Protoplast Yield (cells/mL)	Reference
Sclerotium rolfsii	15	up to 24	30	-	[1]
Fusarium verticillioides	10 (lysing enzyme) + 12.5 (driselase)	-	28-30	-	[1]
Lyophyllum decastes	2% (enzyme concentration)	2.25	28	5.475 x 10 ⁶	[8]

Experimental Protocols

Protocol 1: Preparation of Protoplasts from Gram-Positive Bacteria

This protocol is a general guideline and should be optimized for the specific bacterial strain.

Materials:

- Bacterial culture in mid-exponential growth phase
- **Lysozyme C** solution (freshly prepared)
- Osmotic stabilizer solution (e.g., 0.5 M sucrose or sodium succinate)
- Protoplast buffer (e.g., Tris-HCl with osmotic stabilizer)
- Sterile centrifuge tubes
- Centrifuge
- Incubator

- Phase-contrast microscope

Procedure:

- Cell Harvesting: Grow the bacterial strain in a suitable liquid medium to the mid-exponential growth phase. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[2]
- Washing: Discard the supernatant and gently resuspend the cell pellet in cold protoplast buffer containing an osmotic stabilizer. Centrifuge again under the same conditions. Repeat this washing step twice to remove residual medium components.[2]
- Lysozyme Treatment: Resuspend the washed cell pellet in protoplast buffer containing the optimized concentration of **Lysozyme C**.
- Incubation: Incubate the cell suspension at the optimal temperature with gentle agitation. Monitor the formation of spherical protoplasts periodically using a phase-contrast microscope.[2]
- Protoplast Harvesting: Once a high percentage of protoplasts is observed, gently pellet them by centrifugation at a lower speed (e.g., 2,000 x g for 10 minutes at 4°C) to prevent lysis.[2]
- Final Wash: Carefully discard the supernatant and gently resuspend the protoplasts in fresh, cold protoplast buffer without **Lysozyme C** to remove the enzyme.[2]
- Use or Storage: The protoplasts can be used immediately for downstream applications or stored under appropriate conditions.[2]

Protocol 2: Preparation of Protoplasts from Gram-Negative Bacteria

This protocol includes an additional step to permeabilize the outer membrane.

Materials:

- All materials listed in Protocol 1
- EDTA solution (e.g., 1-10 mM in buffer)

Procedure:

- Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 1.
- EDTA Pre-treatment: Resuspend the washed cell pellet in a buffer containing EDTA and incubate for 10-15 minutes at room temperature. This step chelates divalent cations in the lipopolysaccharide layer, increasing its permeability.[\[2\]](#)
- Centrifugation: Pellet the cells by centrifugation and discard the EDTA-containing supernatant.
- Lysozyme Treatment and Subsequent Steps: Proceed with steps 3-7 from Protocol 1.

Protocol 3: Preparation of Protoplasts from Fungi (General)

This protocol often requires a combination of enzymes.

Materials:

- Fungal mycelia (typically from a young, actively growing culture)
- Lytic enzyme cocktail (may include **Lysozyme C**, cellulase, chitinase, driselase)
- Osmotic stabilizer (e.g., 1 M Sucrose, 0.75 M NaCl, 1 M KCl)
- Sterile cheesecloth or filter paper
- Centrifuge
- Hemocytometer

Procedure:

- Mycelia Pre-treatment (Optional): Some protocols suggest pre-treating the mycelia to enhance enzyme accessibility. For example, incubating in a salt solution.[\[1\]](#)

- Enzymatic Digestion: Prepare a digestion mixture containing the lytic enzyme cocktail in a suitable osmotic stabilizer. Add the fungal mycelia to this mixture.
- Incubation: Incubate on a rotary shaker with gentle agitation at the optimal temperature (e.g., 28-32°C) for several hours.[\[1\]](#) Monitor protoplast release periodically under a microscope.
- Protoplast Purification: Filter the reaction mixture through sterile cheesecloth to remove undigested mycelia.[\[1\]](#)
- Harvesting and Washing: Centrifuge the filtrate to pellet the protoplasts. Wash the protoplast pellet with the osmotic stabilizer solution to remove residual enzymes.[\[1\]](#)
- Quantification: Resuspend the purified protoplasts in the osmotic buffer and determine the concentration using a hemocytometer.[\[1\]](#)

Visualizations

Gram-Positive Bacteria Protocol

Start: Bacterial Culture
(Mid-exponential phase)

Cell Harvesting
(Centrifugation)

Washing
(with Osmotic Stabilizer)

Lysozyme C Treatment

Incubation & Monitoring

Protoplast Harvesting
(Low-speed Centrifugation)

Final Wash

End: Purified Protoplasts

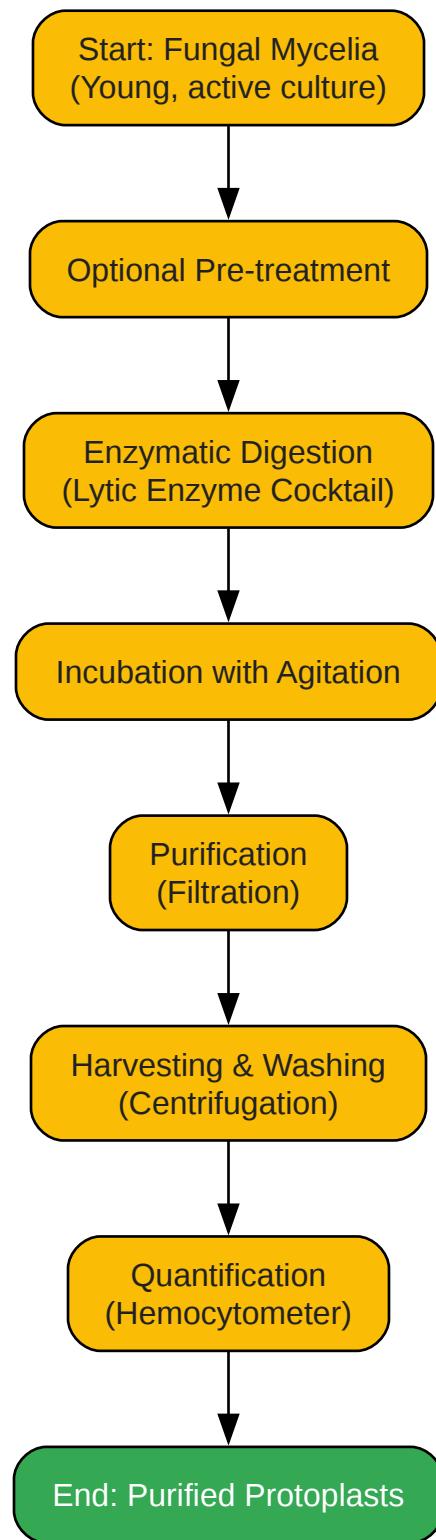
Gram-Negative Bacteria Protocol

Start: Bacterial Culture
(Mid-exponential phase)

Cell Harvesting
(Centrifugation)

Washing
(with Osmotic Stabilizer)

EDTA Pre-treatment


Lysozyme C Treatment

Incubation & Monitoring

Protoplast Harvesting
(Low-speed Centrifugation)

Final Wash

End: Purified Protoplasts

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the regeneration rate of deep lethal mutant protoplasts by fusion to promote efficient L-lysine fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 6. researchgate.net [researchgate.net]
- 7. Protoplast formation and regeneration in *Lactobacillus delbrueckii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Protoplast Preparation Conditions in *Lyophyllum decastes* and Transcriptomic Analysis Throughout the Process - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Protoplasts using Lysozyme C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576136#protocol-for-preparing-protoplasts-using-lysozyme-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com